5-Nitroquinolin-6-ol
Overview
Description
5-Nitroquinolin-6-ol is a chemical compound with the molecular formula C9H6N2O3 . It is also known by other names such as 5-hydroxy-6-nitroquinoline and 6-nitro-5-hydroxyquinoline. This compound belongs to the family of quinoline derivatives.
Molecular Structure Analysis
The molecular structure of 5-Nitroquinolin-6-ol is represented by the SMILES notation:O=N+C1=C2C=CC=NC2=CC=C1O
. This indicates the presence of a nitro group (NO2) and a hydroxyl group (OH) attached to the quinoline ring. Physical And Chemical Properties Analysis
5-Nitroquinolin-6-ol is a solid at room temperature . It has a molecular weight of 190.16 g/mol . .Scientific Research Applications
Prodrug Systems for Bioreductive Activation
- 5-Nitroquinolin-6-ol has been synthesized as a potential prodrug system for bioreductive activation. This involves introducing substituents to enhance its reactivity under certain conditions, thus making it a candidate for targeted drug delivery systems (Couch, Burke, Knox, & Moody, 2008).
Electrochemical Behavior and Determination
- The electrochemical behavior of 5-Nitroquinolin-6-ol has been studied using various techniques such as polarography and voltammetry. These studies are crucial in understanding its properties for environmental monitoring and analytical chemistry applications (Vyskočil, Jiranek, Daňhel, Zima, Barek, Wang, & Pecková, 2011).
Antimicrobial Activities
- 5-Nitroquinolin-6-ol has been incorporated in the synthesis of various silver(I) quinoline compounds, which have been studied for their antimicrobial activities. Such compounds are of interest in the development of new antimicrobial agents, especially against multidrug-resistant strains (Massoud, Langer, Gohar, Abu-Youssef, Jänis, Lindberg, Hansson, & Öhrström, 2013).
Hypoxia-selective Imaging Agents and Prodrugs
- 5-Nitroquinolin-6-ol has potential applications in developing hypoxia-selective imaging agents and prodrugs. Its conversion under different oxygen conditions has been explored, providing insights into its use in detecting and targeting hypoxic (low oxygen) cells, particularly in tumor models (Rajapakse, Linder, Morrison, Sarkar, Leigh, Barnes, Daniels, & Gates, 2013).
Synthesis of PI3K/mTOR Inhibitors
- 5-Nitroquinolin-6-ol derivatives have been synthesized as intermediates in the production of PI3K/mTOR inhibitors, which are important in cancer therapy. The optimization of the synthesis process is crucial for the development of effective anticancer drugs (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).
Unconventional Voltammetric Experiments
- 5-Nitroquinolin-6-ol has been studied using multiwalled carbon nanotube-glassy carbon electrodes, highlighting its unconventional voltammetric behavior. This research contributes to the development of advanced electrochemical sensors and analytical methods (Urzúa, Yáñez, Carbajo, & Squella, 2018).
Vicarious Nucleophilic Amination
- The compound has been used in the vicarious nucleophilic amination of nitroquinolines, demonstrating its utility in synthetic organic chemistry for creating novel chemical structures (Szpakiewicz & Grzegożek, 2008).
Direct Thioalkylation
- 5-Nitroquinolin-6-ol reacts with alkanethiols, leading to alkylthio derivatives. This demonstrates its potential in chemical synthesis, particularly in creating sulfur-containing organic compounds (Kawakami & Suzuki, 2000).
Safety And Hazards
properties
IUPAC Name |
5-nitroquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-3-7-6(2-1-5-10-7)9(8)11(13)14/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTMHRXHQYOVLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398455 | |
Record name | 5-nitroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroquinolin-6-ol | |
CAS RN |
103028-63-3 | |
Record name | 5-nitroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.